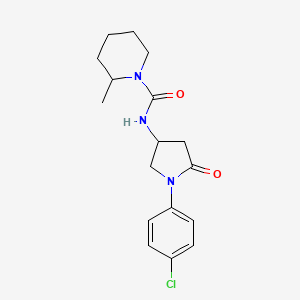

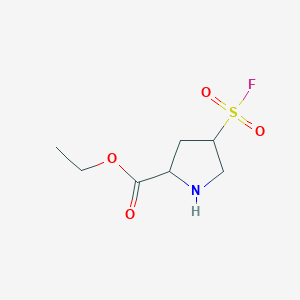

![molecular formula C9H7NO3S B2520993 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid CAS No. 82152-06-5](/img/structure/B2520993.png)

2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid

Übersicht

Beschreibung

Isothiazole, a compound with a similar structure, is an organic compound consisting of a 5-membered ring that includes an unsaturated bond and an S-N bond .

Synthesis Analysis

Isothiazones, which are related to isothiazoles, are produced by the oxidation of enamine-thiones .Molecular Structure Analysis

The molecular structure of isothiazole consists of a 5-membered ring with an unsaturated bond and an S-N bond .Chemical Reactions Analysis

Acid anhydrides, which may be structurally similar to your compound, react with water to form carboxylic acids . They also react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis

Isothiazole has a molar mass of 85.12 g/mol and a boiling point of 114 °C .Wissenschaftliche Forschungsanwendungen

Industrial Biocides and Preservatives

1,2-benzisothiazolin-3-one (BIT) is widely used as an industrial biocide and preservative. Its remarkable ability to inhibit microbial growth—ranging from fungi and bacteria to algae—makes it valuable in preventing organic products from mold, fermentation, deterioration, curdling, and unpleasant odors. Industries such as latex production, water-soluble resins, paints (including latex paints), acrylics, polymers, photographic developers, paper manufacturing, inks, leather treatment, and lubricants incorporate BIT to enhance product shelf life and quality .

Antibacterial and Antifungal Properties

BIT exhibits potent antibacterial and antifungal effects. Researchers have explored its use in combating microbial infections, particularly in topical formulations. Its mechanism involves disrupting cell membranes and interfering with essential cellular processes, making it a promising candidate for pharmaceutical applications .

Water Treatment and Marine Fouling Prevention

In water treatment, BIT serves as an effective antifouling agent. It inhibits the growth of marine organisms (such as barnacles, algae, and mollusks) on submerged surfaces, including ship hulls, pipes, and cooling systems. By preventing biofouling, it enhances efficiency and reduces maintenance costs .

Polymer Stabilization

BIT plays a crucial role in stabilizing polymers. It prevents unwanted microbial growth during polymer synthesis, storage, and processing. Its use extends to various polymer-based materials, including adhesives, coatings, and sealants .

Photographic Chemicals

In photographic processing, BIT finds application as a preservative in developing solutions. Its antimicrobial properties help maintain the stability and longevity of photographic chemicals, ensuring consistent image quality .

Paper Industry

BIT contributes to the paper industry by preventing microbial degradation of paper products. It inhibits the growth of fungi and bacteria that can lead to paper yellowing, weakening, and deterioration. By incorporating BIT into paper coatings and additives, manufacturers enhance paper quality and longevity .

Wirkmechanismus

Target of Action

Compounds containing the isothiazole nucleus are known to exhibit a wide range of biological activities, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Mode of Action

It is known that isothiazoles interact with various biological targets due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .

Biochemical Pathways

Isothiazoles are known to be involved in a variety of biological processes due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the metabolism of similar compounds can be influenced by various enzymes .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-oxo-1,2-benzothiazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)14-10/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNXIBWXEGAIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032072 | |

| Record name | (3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | |

CAS RN |

82152-06-5 | |

| Record name | (3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

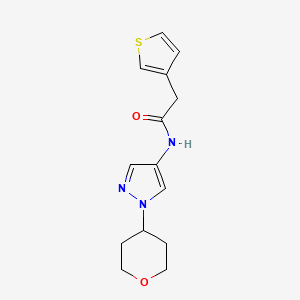

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

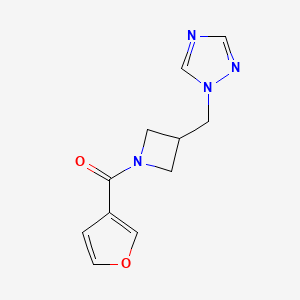

![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)

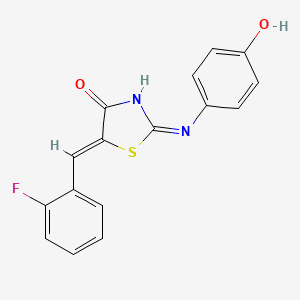

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)

![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)